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molecular formula C6H7BrN2 B140415 3-Bromobenzene-1,2-diamine CAS No. 1575-36-6

3-Bromobenzene-1,2-diamine

Cat. No. B140415
M. Wt: 187.04 g/mol
InChI Key: VWYTZNPMXYCBPK-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

A mixture of 3-bromobenzene-1,2-diamine (1.5 g, 8 mmol) in formic acid (10 mL) was heated at reflux for 2 h. The reaction mixture was concentrated in vacuo. To the residue was added a satd. aq. solution of NaHCO3 and mixture was extracted with EtOAc. The combined extracts was dried (MgSO4), filtered, and evaporated in vacuo to afford 4-bromo-1H-benzo[d]imidazole as a gray solid (1.5 g, 95%). MS (ESI): m/z=197 [M+1]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[C:3]=1[NH2:9].[CH:10](O)=O>>[Br:1][C:2]1[C:3]2[N:9]=[CH:10][NH:8][C:4]=2[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)N)N
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added a satd
EXTRACTION
Type
EXTRACTION
Details
aq. solution of NaHCO3 and mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC=2NC=NC21
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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